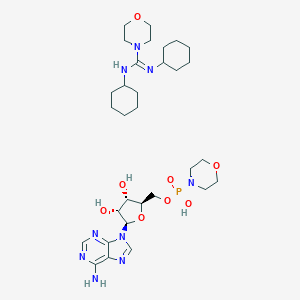

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt

Übersicht

Beschreibung

Alpha-Keto-Beta-Methylvaleric Acid, also known as 3-methyl-2-oxovaleric acid, is an organic compound that belongs to the class of alpha-keto acids. It is a metabolite of the branched-chain amino acid isoleucine and plays a significant role in various metabolic pathways. This compound is both glycogenic and ketogenic, meaning it can be converted into glucose and ketone bodies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alpha-Keto-Beta-Methylvaleric Acid can be synthesized through the enzymatic deamination of L-isoleucine using L-amino acid deaminase. This enzyme catalyzes the removal of the amino group from L-isoleucine, resulting in the formation of Alpha-Keto-Beta-Methylvaleric Acid .

Industrial Production Methods: In industrial settings, the production of Alpha-Keto-Beta-Methylvaleric Acid involves the use of engineered L-amino acid deaminase from Proteus mirabilis, which is heterologously expressed in Escherichia coli. The enzyme’s catalytic efficiency is enhanced by modifying its substrate-binding cavity and entrance tunnel. This method allows for high yields and conversion rates .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Methyl-2-oxovaleriansäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Säuren zu bilden.

Reduktion: Sie kann reduziert werden, um Alkohole zu bilden.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Säuren und Basen.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren.

Reduktion: Bildung von Alkoholen.

Substitution: Bildung verschiedener substituierter Derivate.

Wissenschaftliche Forschungsanwendungen

Enzymatic Reactions

Adenosine 5'-monophosphomorpholidate is primarily utilized as an activated nucleotide in enzymatic reactions. It serves as a substrate for enzymes that catalyze the transfer of phosphate groups to various biomolecules.

- Phosphocholination : The compound has been employed in studies focusing on the phosphocholination of proteins, particularly by the enzyme AnkX from Legionella pneumophila. This enzymatic process modifies proteins by adding a phosphocholine moiety, which is crucial for understanding protein interactions during bacterial infections .

Protein Functionalization

The ability to modify proteins selectively is essential for studying their functions and interactions. Adenosine 5'-monophosphomorpholidate has been used in innovative strategies for protein labeling.

- Site-specific Labeling : Research indicates that this compound can be used to label specific amino acid sequences within proteins, allowing for detailed studies of protein dynamics and interactions in cellular environments. This method enhances the ability to track and analyze proteins within complex biological systems .

Nucleotide Synthesis

Adenosine 5'-monophosphomorpholidate serves as an important intermediate in the synthesis of other nucleotides.

- Flavine Adenine Dinucleotide (FAD) : It is involved in the biosynthesis of FAD, a vital cofactor in various enzymatic reactions, particularly those related to redox processes within cells . The compound's structure facilitates its conversion into other nucleotides, thereby playing a crucial role in nucleotide metabolism.

Research and Development

The compound's utility extends into research applications where it aids in developing new biochemical assays and therapeutic strategies.

- Biochemical Assays : Its application in developing assays for detecting specific protein modifications or interactions is significant. For instance, it can be used to create fluorescently labeled derivatives that allow researchers to visualize protein dynamics in live cells .

Case Study 1: Protein Modification Using AnkX

In a study exploring the functionalization of Rab1b protein via AnkX-catalyzed phosphocholination, adenosine 5'-monophosphomorpholidate was used as a substrate to introduce modifications selectively. The results demonstrated how such modifications could influence protein interactions during bacterial infection processes .

Case Study 2: Synthesis of UDP Derivatives

Another application involved synthesizing uridine diphosphate derivatives using adenosine 5'-monophosphomorpholidate as a precursor. This process highlighted its versatility in generating nucleotide analogs that can be utilized in various biochemical pathways .

Wirkmechanismus

Alpha-Keto-Beta-Methylvaleric Acid exerts its effects through its role in metabolic pathways. It is metabolized to form acetyl-CoA and succinyl-CoA, which are intermediates in the citric acid cycle. The enzyme complex branched-chain alpha-keto acid dehydrogenase catalyzes this conversion, playing a crucial role in energy production and amino acid metabolism .

Vergleich Mit ähnlichen Verbindungen

- Alpha-Ketoisocaproic Acid

- Alpha-Ketoisovaleric Acid

- Alpha-Ketoglutaric Acid

Comparison:

- Alpha-Ketoisocaproic Acid: Derived from leucine, primarily involved in muscle metabolism.

- Alpha-Ketoisovaleric Acid: Derived from valine, involved in energy production.

- Alpha-Ketoglutaric Acid: An intermediate in the citric acid cycle, involved in amino acid metabolism.

Uniqueness: Alpha-Keto-Beta-Methylvaleric Acid is unique due to its dual role as both glycogenic and ketogenic, making it versatile in metabolic pathways .

Biologische Aktivität

Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt (CAS Number: 24558-92-7) is a nucleotide analog that has garnered interest due to its potential biological activities, particularly in the context of nucleic acid synthesis and enzyme inhibition. This compound is characterized by its complex molecular structure, which includes a morpholine moiety and a phosphomorpholidate group, contributing to its biochemical reactivity and interaction with various biological targets.

- Molecular Formula : CHNOP

- Molecular Weight : 709.77 g/mol

- Structure : The compound features a morpholine ring and a phosphoramide group, which are critical for its biological interactions.

Adenosine 5'-monophosphomorpholidate acts primarily as a substrate for various kinases and nucleotidyl transferases. Its structural similarity to adenosine triphosphate (ATP) allows it to participate in phosphorylation reactions, potentially leading to the activation or inhibition of downstream signaling pathways.

Biological Activity

-

Inhibition of Enzymes :

- Studies have shown that adenosine derivatives can inhibit enzymes involved in nucleotide metabolism. For instance, the compound has been evaluated for its inhibitory effects on purine biosynthesis pathways, particularly targeting enzymes like GARFTase, which is crucial for cell proliferation in cancer cells .

-

Cell Proliferation :

- In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For example, one study reported that at high concentrations, it achieved over 99% inhibition of colony formation in KB cells, indicating its potential as an anticancer agent .

- Reactivity with Nucleophiles :

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized a series of adenosine analogs, including adenosine 5'-monophosphomorpholidate, and tested their effects on tumor cell lines. The results indicated that these compounds could effectively inhibit cell growth by interfering with nucleotide synthesis pathways.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of PRMT5 (protein arginine methyltransferase 5) by adenosine analogs. The study found that certain modifications to the adenosine structure significantly improved potency against PRMT5, highlighting the importance of chemical structure in biological activity .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSFOCCDQZWOQI-HZGXGGOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N9O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648702 | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24558-92-7 | |

| Record name | Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24558-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.